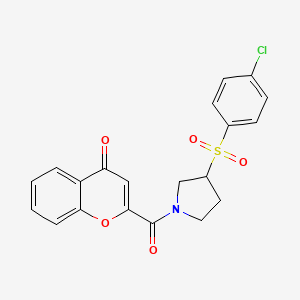![molecular formula C19H21BrN6O2 B2536715 2-bromo-5-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide CAS No. 2034294-78-3](/img/structure/B2536715.png)
2-bromo-5-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a bromo group, a methoxy group, a triazolopyrazine ring, and a piperidine ring. These functional groups could potentially give the compound a range of interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the triazolopyrazine and piperidine rings, followed by the introduction of the bromo and methoxy groups .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility, melting point, and boiling point would all be influenced by the presence of the bromo and methoxy groups, as well as the triazolopyrazine and piperidine rings .Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
The compound 2-bromo-5-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide, due to its complex structure, is not directly mentioned in the available literature. However, research on similar compounds reveals a wide range of applications in medicinal chemistry, particularly in the synthesis of heterocyclic compounds with potential therapeutic effects. Studies have focused on developing new synthetic routes for benzamide-based heterocycles, demonstrating significant antiviral, antimicrobial, and antitumor activities. For instance, novel benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable activity against influenza A virus (subtype H5N1), indicating potential applications in antiviral drug development (A. Hebishy, Hagar T. Salama, G. Elgemeie, 2020).
Antimicrobial and Antitumor Activities
Further research into similar chemical structures has explored their utility as building blocks for synthesizing compounds with noted antimicrobial and antitumor activities. This includes the development of substituted pyrazoles and pyrazolylisoxazoles, with some compounds exhibiting inhibitory effects against human breast and liver carcinoma cell lines comparable to 5-fluorouracil, a standard in cancer treatment (S. Riyadh, 2011).
Insecticidal Applications
The synthesis of sulfonamide thiazole derivatives incorporating similar chemical frameworks has been investigated for their potential as insecticidal agents. These compounds were evaluated against the cotton leafworm, Spodoptera littoralis, showing potent toxic effects which could lead to new agricultural chemical developments (Nanees N. Soliman, M. Abd El Salam, A. Fadda, M. Abdelmotaal, 2020).
Pharmacological Potential
Exploratory studies in pharmacological contexts have synthesized and evaluated novel compounds for their potential therapeutic applications. For example, the synthesis of coumarin-benzotriazole hybrids was motivated by the search for new antimycobacterial agents against Mycobacterium tuberculosis, highlighting the versatility of these chemical structures in developing treatments for infectious diseases (Sachin P. Ambekar et al., 2017).
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the information about similar compounds, it can be inferred that it likely interacts with its targets by binding to them, thereby modulating their activity . This interaction can result in changes to the function of the target, which can lead to various downstream effects.
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, are known to affect a wide range of biochemical pathways . These pathways are often associated with the biological activities mentioned above, and their modulation can lead to various downstream effects.
Result of Action
Based on the information about similar compounds, it can be inferred that its action could result in a variety of effects at the molecular and cellular level, depending on the specific targets and pathways it affects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-5-methoxy-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN6O2/c1-12-23-24-18-17(21-7-10-26(12)18)25-8-5-13(6-9-25)22-19(27)15-11-14(28-2)3-4-16(15)20/h3-4,7,10-11,13H,5-6,8-9H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVXIEBNFWOPHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(CC3)NC(=O)C4=C(C=CC(=C4)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-chloro-5-methyl-N-[2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2536634.png)
![1-(3-ethoxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2536636.png)
![N-(2,4-difluorophenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)

![N-(3,5-difluorobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2536639.png)
![2,3,4,5,6,6a-Hexahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2536640.png)




![4-(diethylsulfamoyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2536651.png)

![4-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2536654.png)

